2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

GPCR pharmacology sigma receptor dopamine D2 receptor

Unique constitutional isomer of fluoroclebopride (Ki D₂ ≈ 5.5 nM) with ortho-fluorophenylpiperazine scaffold redirecting selectivity from dopaminergic to sigma (σ₁/σ₂) receptors. Dual-pharmacophore: 4-chlorophenoxyacetamide moiety linked to sigma-active phenylpiperazine, enabling oncology phenotypic screening and fluorine positional isomer SAR studies. Secure this research-exclusive probe for GPCR selectivity profiling and anticancer target discovery. Request custom synthesis or bulk quotes.

Molecular Formula C20H23ClFN3O2
Molecular Weight 391.87
CAS No. 1049373-20-7
Cat. No. B2451639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
CAS1049373-20-7
Molecular FormulaC20H23ClFN3O2
Molecular Weight391.87
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3F
InChIInChI=1S/C20H23ClFN3O2/c21-16-5-7-17(8-6-16)27-15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
InChIKeyLYTCMBNEFIULSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049373-20-7): A Structurally Distinct Fluoroclebopride Isomer with Divergent Pharmacological Potential


2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049373-20-7) is a synthetic small molecule (C₂₀H₂₃ClFN₃O₂, MW 391.87 g/mol) belonging to the aryloxyacetamide class, featuring a 4-chlorophenoxyacetyl linker coupled to an N-(2-aminoethyl)-2-fluorophenylpiperazine moiety [1]. It is a constitutional isomer of fluoroclebopride (CAS 154540-49-5), a well-characterized dopamine D₂/D₃ receptor ligand used in PET imaging, but differs fundamentally in connectivity: the target compound bears a chlorophenoxyacetamide–ethylpiperazine scaffold, whereas fluoroclebopride contains a 4-amino-5-chloro-2-methoxybenzamide linked to a 4-fluorobenzylpiperidine [2]. This topological rearrangement is predicted to impart a distinct receptor-interaction profile, potentially shifting selectivity away from dopaminergic targets toward sigma or other GPCR systems.

Why 2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide Cannot Be Replaced by Fluoroclebopride or Other In-Class Analogs


Despite sharing an identical molecular formula (C₂₀H₂₃ClFN₃O₂) with the D₂ receptor ligand fluoroclebopride, the target compound embodies a fundamentally different pharmacophore topology. Fluoroclebopride's 4-fluorobenzylpiperidine–benzamide architecture drives high-affinity D₂(long) binding (Ki ≈ 5.5 nM) and a 144 nM Ki at D₄ receptors, properties that underpin its utility as a PET tracer [1]. In contrast, the target compound exchanges the benzamide core for a 4-chlorophenoxyacetamide linker while replacing the 4-fluorobenzylpiperidine with a 2-fluorophenylpiperazine, a motif repeatedly associated with sigma receptor (σ₁/σ₂) recognition in multiple independent SAR studies [2]. Empirical precedent demonstrates that even minor positional fluorine shifts (e.g., para → ortho) can redirect binding from dopaminergic to sigma-2 receptors (Ki σ₂ = 11 nM for p-fluorophenylpiperazine analogs) [2]. Consequently, generic substitution by fluoroclebopride or other D₂-preferring benzamides would not preserve the target compound's intended pharmacological signature and may introduce off-target dopamine activity not present in the original molecule.

Quantitative Differentiation of 2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049373-20-7) from Its Closest Structural Analogs


Constitutional Isomerism vs. Fluoroclebopride Drives Divergent Receptor Binding Profiles

Fluoroclebopride (CAS 154540-49-5) and the target compound are constitutional isomers (both C₂₀H₂₃ClFN₃O₂) but differ in core scaffold connectivity. Fluoroclebopride binds dopamine D₂(long) with Ki ≈ 5.5 nM, D₃ with similar nanomolar affinity, D₄ with Ki = 144 nM, and rho₁ with Ki = 340 nM [1]. In contrast, the target compound's 2-fluorophenylpiperazine moiety is structurally homologous to p-fluorophenylpiperazine derivatives that display high-affinity σ₂ binding (Ki = 11 nM) with >100-fold selectivity over σ₁, MOR, DOR, and KOR [2]. Direct head-to-head binding data for the target compound are not yet publicly available; the differentiation is based on well-established structure–activity relationships for the respective pharmacophores.

GPCR pharmacology sigma receptor dopamine D2 receptor structure–activity relationship

4-Chlorophenoxyacetamide Scaffold Associated with Cytostatic Anticancer Activity

Structural analogs containing the 4-chlorophenoxyacetamide group have demonstrated cytostatic activity in cancer cell screening. In a study of seventeen 4-chlorophenoxyacetamide derivatives, two compounds exhibited significant cytostatic effects against tumor cells [1]. While the target compound's own anticancer activity has not been reported, the presence of the identical 4-chlorophenoxyacetamide pharmacophore suggests potential utility in oncology research. By comparison, the structural isomer fluoroclebopride does not contain this moiety and has not been investigated for anticancer cytostatic activity.

anticancer cytostatic activity 4-chlorophenoxyacetamide oncology

Ortho-Fluorine Substitution on the Phenylpiperazine Ring Modulates Binding Selectivity Relative to Para-Fluoro Analogs

The target compound carries a 2-fluorophenyl (ortho-fluoro) substitution on the piperazine ring, distinguishing it from the para-fluorophenylpiperazine derivatives characterized as σ₂ ligands (Ki = 11 nM) [1]. Ortho-fluorine substitution has been shown in related phenylpiperazine systems to enhance binding affinity through dispersion interactions and conformational pre-organization . The 4-chlorophenoxyacetamide extension further differentiates this compound from simple 1-(2-fluorophenyl)piperazine (which shows 5-HT₁B binding, Ki = 29 nM [2]), creating a larger, more complex pharmacophore likely to exhibit distinct target engagement.

fluorine substitution sigma receptor selectivity medicinal chemistry

Physicochemical Property Differentiation from Fluoroclebopride Informs Formulation and Handling

The target compound and fluoroclebopride, despite identical molecular formula (C₂₀H₂₃ClFN₃O₂, MW 391.87 g/mol), differ in predicted physicochemical properties due to their distinct connectivities. Fluoroclebopride has a measured logP of 2.98 . The target compound, with its ether-containing chlorophenoxyacetamide linker and 2-fluorophenylpiperazine, is predicted to have a logP in the range of 2.5–3.5 based on structural analogs [1], and may exhibit different aqueous solubility and DMSO solvation profiles. These differences are relevant for in vitro assay preparation and in vivo formulation development.

physicochemical properties logP solubility formulation

Optimal Research and Industrial Application Scenarios for 2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049373-20-7)


Sigma Receptor (σ₁/σ₂) Pharmacological Probe Development

Based on the established sigma receptor affinity of fluorophenylpiperazine derivatives (σ₂ Ki = 11 nM for para-fluoro analogs [1]), this compound serves as a candidate scaffold for developing sigma receptor pharmacological probes. Its ortho-fluorine substitution and extended chlorophenoxyacetamide side chain offer a distinct SAR vector relative to existing sigma ligands, enabling exploration of subtype selectivity and linker-length optimization [1].

Oncology Screening Library Component with Dual Pharmacophore Potential

The 4-chlorophenoxyacetamide moiety is associated with cytostatic activity in cancer cell screening, with 2 of 17 derivatives showing activity [2]. By incorporating this anticancer-associated scaffold alongside a sigma receptor-interacting phenylpiperazine, the compound represents a dual-pharmacophore entry for oncology-focused phenotypic screening campaigns [2].

Dopamine D₂ vs. Sigma Receptor Selectivity Comparator Studies

As a constitutional isomer of the D₂-preferring ligand fluoroclebopride (Ki D₂ ≈ 5.5 nM [3]), the target compound provides a valuable tool for studying the pharmacological consequences of scaffold rearrangement. Comparative binding and functional assays using this compound alongside fluoroclebopride can illuminate how connectivity changes within the same atomic composition redirect receptor selectivity from dopaminergic to sigma systems [3].

Fluorine Positional Isomer Library for SAR Exploration

The ortho-fluorophenyl substitution on the piperazine ring distinguishes this compound from extensively studied para-fluorophenylpiperazine sigma ligands [1]. Incorporating this compound into a fluorine positional isomer library enables systematic investigation of how fluorine placement (ortho vs. meta vs. para) affects receptor affinity, metabolic stability, and physicochemical properties within the phenylpiperazine class [1].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.